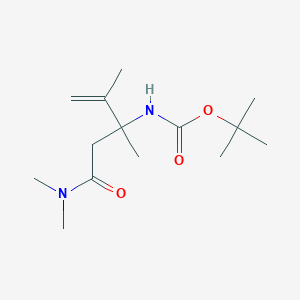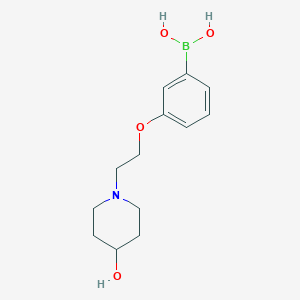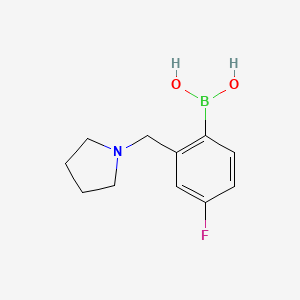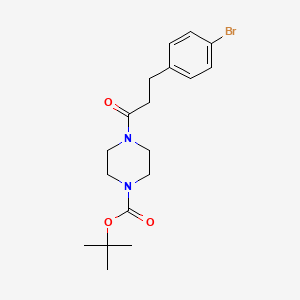
4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two oxygen atoms and two carbon atoms, forming a cyclic structure . The carbon atoms are further bonded to four methyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure Analysis
Research has been conducted on the synthesis of compounds structurally related to 4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine. These studies include the characterization of such compounds using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. For example, the synthesis and crystal structure of similar compounds, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been detailed (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Studies
These compounds have also been the subject of DFT calculations to analyze their molecular structures and physicochemical properties. Such studies provide insights into the conformational analysis and electronic properties of these molecules (Huang et al., 2021).
Chemical Synthesis and Pharmacological Applications
Suzuki Coupling and Microwave-Assisted Synthesis
Another research application involves the use of Suzuki coupling techniques for the synthesis of functionalized compounds, which includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. These methods have potential in the synthesis of pharmaceuticals (Rodríguez-Arístegui et al., 2011).
Potential as DNA-PK Inhibitors
Some derivatives have been evaluated as inhibitors of DNA-dependent protein kinase (DNA-PK), indicating potential pharmacological applications. The variations in the molecular structure of these compounds can significantly influence their potency and activity (Rodríguez-Arístegui et al., 2011).
Mutagenicity and Biological Activity
In Vivo Mutagenicity Testing
Some studies have focused on the in vivo mutagenicity of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These studies are crucial for understanding the safety and potential risks associated with these compounds (Masuda‐Herrera et al., 2020).
Biological Activity Studies
Research on the biological activities of these compounds includes investigations into their antibacterial, antioxidant, and anti-tuberculosis properties. This suggests a broad range of potential therapeutic applications (S.V et al., 2019).
Properties
IUPAC Name |
4-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-7-5-8-17(15-16)23-12-6-9-21-10-13-22-14-11-21/h5,7-8,15H,6,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSDDWASYGNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)


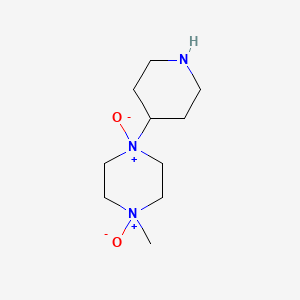
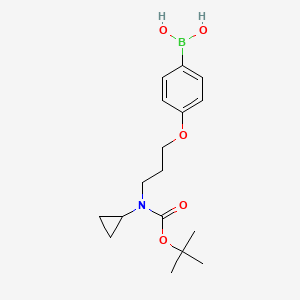
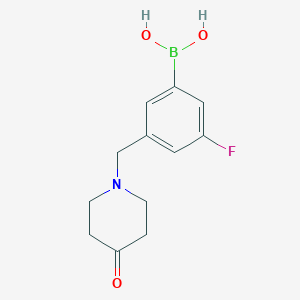
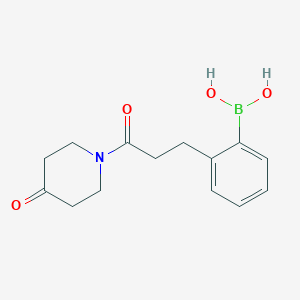


![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
